molecular formula C9H13NO B13526622 O-(2-phenylpropan-2-yl)hydroxylamine

O-(2-phenylpropan-2-yl)hydroxylamine

Cat. No.: B13526622
M. Wt: 151.21 g/mol
InChI Key: FOEUYWGRXCBVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Phenylpropan-2-yl)hydroxylamine is a chemical compound with the molecular formula C9H13NO It is characterized by the presence of a hydroxylamine group attached to a phenylpropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-Phenylpropan-2-yl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the base-mediated ring opening of epoxides with acetophenone oxime, followed by cleavage of the oxime with 2,4-dinitrophenylhydrazine in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

O-(2-Phenylpropan-2-yl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides can yield O-arylhydroxylamines .

Scientific Research Applications

O-(2-Phenylpropan-2-yl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(2-Phenylpropan-2-yl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form stable oximes with aldehydes and ketones, which can inhibit enzyme activity by modifying the active site of the enzyme. The specific pathways involved depend on the target enzyme and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Phenylpropan-2-yl)hydroxylamine is unique due to its specific structural features that allow it to form stable oximes and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in organic synthesis make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

O-(2-phenylpropan-2-yl)hydroxylamine

InChI

InChI=1S/C9H13NO/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3

InChI Key

FOEUYWGRXCBVHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.